N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O7/c33-26(29-16-19-11-12-24-25(15-19)39-18-38-24)10-3-4-13-30-27(34)22-8-1-2-9-23(22)31(28(30)35)17-20-6-5-7-21(14-20)32(36)37/h1-2,5-9,11-12,14-15H,3-4,10,13,16-18H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKKLIJOEXWJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxole moiety and a quinazoline derivative , which is believed to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 502.5 g/mol. The specific arrangement of functional groups suggests potential interactions with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Benzodioxole Moiety | Enhances binding affinity to biological targets |
| Quinazoline Derivative | Implicated in cancer and neurodegenerative disease pathways |
| Amide Linkage | Potential for enzyme inhibition |
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases.
- Receptor Modulation : It has been suggested to modulate receptors that play critical roles in cellular signaling pathways.
Therapeutic Potential
The compound's structural components indicate potential applications in treating conditions such as:
- Cancer : Its ability to influence pathways related to tumor growth makes it a candidate for further investigation in oncology.
- Neurodegenerative Diseases : Preliminary studies suggest it may offer neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies reported an IC50 value in the micromolar range against breast cancer cells.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins involved in cancer signaling pathways. These studies utilized techniques such as molecular dynamics simulations to predict the stability of the compound within the active sites of these proteins.
- Comparative Analysis : Similar compounds have been evaluated for their biological activity, providing context for the unique features of this compound. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-benzodioxol-5-yloxy)acetic acid | Benzodioxole moiety | Modulates TRPM8 channels |
| N-[3-(1,3-benzodioxol-5-yl)-2-methoxyphenyl]propanamide | Similar amide structure | Potential anti-cancer properties |
| 5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine | Different heterocyclic structure | Antimicrobial activity |
Preparation Methods
Niementowski’s Cyclization
Niementowski’s method involves cyclizing anthranilic acid derivatives with formamide or urea under thermal conditions. For example, heating 3-nitroanthranilic acid with formamide at 125–130°C yields 3-nitroquinazolin-4(3H)-one. This method is advantageous for its simplicity but often requires subsequent functionalization steps to introduce the 1-(3-nitrobenzyl) group.
Graphene Oxide-Catalyzed "On-Water" Synthesis
A modern alternative employs graphene oxide (GO) nanosheets as carbocatalysts in aqueous media. Anthranilamide reacts with aldehydes or ketones in water at room temperature, forming 2,3-dihydroquinazolinones. Subsequent oxidation with oxone (2KHSO5·KHSO4·K2SO4) converts these intermediates into quinazolin-4(3H)-ones. This method offers sustainability and high yields (up to 95%) but necessitates post-synthetic alkylation to install the 3-nitrobenzyl moiety.
N-1 Alkylation with 3-Nitrobenzyl Groups
Introducing the 1-(3-nitrobenzyl) substituent requires selective alkylation at the N-1 position of the quinazolinone core.
Benzyl Halide Alkylation
Quinazolin-4(3H)-one reacts with 3-nitrobenzyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. The reaction proceeds via nucleophilic substitution, with the nitro group’s electron-withdrawing effect enhancing the electrophilicity of the benzyl halide. Typical yields range from 70–85%, though competing O-alkylation may occur, necessitating chromatographic purification.
Reductive Amination
An alternative pathway involves condensing 3-nitrobenzaldehyde with the quinazolinone’s amine group under reducing conditions (e.g., sodium cyanoborohydride). This method avoids harsh alkylation conditions but is less commonly reported for nitro-substituted substrates due to potential reduction of the nitro group.
Pentanamide Side-Chain Installation
The pentanamide side chain, featuring a 1,3-benzodioxol-5-ylmethyl group, is introduced via sequential acylation and coupling reactions.
Chloroacetyl Chloride-Mediated Acylation
A modified procedure from Shah and Kharkar (2018) involves reacting 5-aminopentanoic acid with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C under inert atmosphere. Triethylamine (TEA) acts as a base, yielding 5-chloroacetamidopentanoic acid. Subsequent nucleophilic displacement with piperonylamine (1,3-benzodioxol-5-ylmethylamine) in acetonitrile at reflux installs the benzodioxole moiety, forming the pentanamide precursor.
Carbodiimide Coupling
The final coupling between the N-1-(3-nitrobenzyl)quinazolinone and the pentanamide side chain employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Activation of the pentanamide’s carboxylic acid precedes nucleophilic attack by the quinazolinone’s secondary amine at the 3-position, forming the target compound.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Niementowski + Alkylation | Cyclization → Alkylation → Coupling | 60–70 | Simple reagents | Low regioselectivity in alkylation |
| GO-Catalyzed + EDC | Aqueous cyclization → EDC coupling | 75–85 | Eco-friendly, high yields | Requires oxidation step |
Optimization Challenges and Solutions
Nitro Group Compatibility
The 3-nitrobenzyl group’s electron-withdrawing nature complicates nucleophilic substitutions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this by stabilizing transition states.
Purification Strategies
Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates the target compound from O-alkylation byproducts. Crystallization from ethanol/water mixtures (1:3) further enhances purity.
Spectroscopic Characterization
Critical analytical data for the final compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
